N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]naphthalene-2-carboxamide
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Overview
Description
Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Scientific Research Applications
Catalytic Applications
A study by Ma et al. (2017) explored the use of amide ligands, derived from compounds similar to N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]naphthalene-2-carboxamide, in catalyzing the coupling of (hetero)aryl halides with sulfinic acid salts. This process has relevance in pharmaceutical synthesis, offering a pathway to create (hetero)aryl methylsulfones, which are significant in medicinal chemistry.
Solar Cell Technology
In the realm of renewable energy, Jung et al. (2018) reported the development of a nonfullerene electron transporting material based on naphthalene diimide small molecules, like the compound . This material was used in perovskite solar cells, achieving over 20% power conversion efficiency and demonstrating long-term stability.
Chemical Synthesis and Labeling
Yasaka et al. (1990) explored the synthesis and utilization of a derivative of naphthalene for the ultraviolet and fluorescent labeling of carboxylic acids. This process is useful in high-performance liquid chromatography, allowing for the detection and analysis of various compounds.
Textile Industry
In the textile sector, Yıldız and Boztepe (2002) synthesized dyes derived from naphthalene for dyeing polyamide and protein fibers. These dyes exhibited favorable properties like good wash fastness, highlighting the application of naphthalene derivatives in the textile industry.
Biological and Medical Research
A study by Goněc et al. (2015) investigated the antibacterial and antimycobacterial activity of N-alkoxyphenylanilides of naphthalene carboxylic acid, similar to the compound . They found some compounds with activity comparable or superior to standard treatments like ampicillin and rifampicin, suggesting potential medical applications.
Sensor Development
Gosavi-Mirkute et al. (2017) described the synthesis of naphthalene derivatives for developing sensors that selectively detect transition metal ions like copper. These ligands changed color upon complexation, indicating their utility in chemical sensing applications.
Future Directions
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . The presence of the indole nucleus in medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities . Therefore, there is potential for further exploration and development of indole derivatives for therapeutic applications.
properties
IUPAC Name |
N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2OS/c1-21-8-2-3-11-25(21)20-33-28-19-31(27-13-7-6-12-26(27)28)17-16-30-29(32)24-15-14-22-9-4-5-10-23(22)18-24/h2-15,18-19H,16-17,20H2,1H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBRBIAMKNBRLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]naphthalene-2-carboxamide |
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